molecular formula C26H19N3O2 B11559883 4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate CAS No. 171197-73-2

4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate

Cat. No.: B11559883
CAS No.: 171197-73-2
M. Wt: 405.4 g/mol
InChI Key: DKQFTLDLEBKKMC-UHFFFAOYSA-N
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Description

4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate can be achieved through several methods. One common approach involves the reaction of benzoic acid with an appropriate alcohol in the presence of an acid catalyst . Another method includes the use of acid chlorides or acid anhydrides reacting with alcohols . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize production efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, aldehydes, and substituted esters. These products have significant applications in various fields, including pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 4-[(E)-({4-[(Z)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

171197-73-2

Molecular Formula

C26H19N3O2

Molecular Weight

405.4 g/mol

IUPAC Name

[4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] benzoate

InChI

InChI=1S/C26H19N3O2/c30-26(21-7-3-1-4-8-21)31-25-17-11-20(12-18-25)19-27-22-13-15-24(16-14-22)29-28-23-9-5-2-6-10-23/h1-19H

InChI Key

DKQFTLDLEBKKMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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